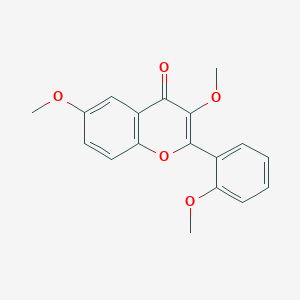

3,6,2'-Trimethoxyflavone

Description

Overview of Flavonoid Chemical Diversity and Classification

Flavonoids are a large family of polyphenolic compounds synthesized by plants as secondary metabolites. encyclopedia.pubwikipedia.org With over 6,000 identified structures, they are characterized by a 15-carbon skeleton (C6-C3-C6) consisting of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). encyclopedia.pubnih.govresearchgate.net This basic structure allows for extensive variation, leading to their classification into several major subgroups based on the degree of oxidation and saturation of the C-ring, as well as the substitution patterns on the A and B rings. wikipedia.orgnih.govresearchgate.net The main classes of flavonoids include flavones, flavonols, flavanones, flavan-3-ols, isoflavones, and anthocyanins. nih.gov The diversity is further amplified by the number and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and other functional groups attached to the core structure. nih.gov

Significance of Methoxyflavones in Natural Product Chemistry

Methoxyflavones are a specific subclass of flavonoids where one or more hydroxyl groups are replaced by methoxy groups. This seemingly small chemical modification has profound implications for their properties and biological functions. The presence of methoxy groups generally increases the lipophilicity and metabolic stability of the flavonoid molecule compared to their hydroxylated counterparts. nih.gov This enhanced stability is crucial as it can lead to improved oral bioavailability, allowing these compounds to reach target tissues in the body more effectively. nih.gov Methoxyflavones are found in various plant families, including Lamiaceae, Asteraceae, and Rutaceae, and are often associated with the plant's chemical defense mechanisms. researchgate.net In natural product chemistry, they are considered promising lead molecules for the development of new therapeutic agents due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. researchgate.netwebmd.com

Current Research Landscape for 3,6,2'-Trimethoxyflavone and Related Structures

This compound is a synthetic flavonoid derivative characterized by the presence of three methoxy groups at positions 3, 6, and 2' of the flavone (B191248) backbone. cymitquimica.com While not a naturally abundant compound, its study is driven by the desire to understand how specific methoxylation patterns influence biological activity. cymitquimica.com Current research on this compound and its isomers, such as 6,2',4'-trimethoxyflavone (B600766) and 5,6,2'-trimethoxyflavone, is primarily focused on elucidating their potential pharmacological effects. medchemexpress.comnih.gov Investigations often involve in vitro studies to assess their impact on cellular pathways, enzyme activity, and their potential as therapeutic agents. cymitquimica.com The synthesis of these compounds allows researchers to create a library of structurally related molecules to perform structure-activity relationship (SAR) studies, which are crucial for identifying the key chemical features responsible for a particular biological effect. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | 3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |

| Physical State | Powder |

| CAS Number | 1006893-22-6 |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-20-11-8-9-15-13(10-11)16(19)18(22-3)17(23-15)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |

InChI Key |

NRPVNJIMIFDLSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3OC |

Origin of Product |

United States |

Synthesis and Characterization

The primary route for obtaining 3,6,2'-Trimethoxyflavone is through chemical synthesis. cymitquimica.com A common method involves the Claisen-Schmidt condensation followed by cyclization. This process typically starts with precursors like 2,4-dimethoxybenzaldehyde (B23906) and an appropriately substituted acetophenone. The reaction is often catalyzed by a base, such as sodium hydroxide, in a solvent like ethanol (B145695). For larger-scale production, optimization of reaction conditions, including the use of techniques like microwave-assisted synthesis, can be employed to improve yield and efficiency.

Following synthesis, purification is essential to obtain a high-purity product. Techniques such as column chromatography and recrystallization are commonly used. Characterization and confirmation of the structure of this compound are achieved through various analytical methods, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and the position of the methoxy (B1213986) groups.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. sigmaaldrich.com

Biological Activities and Research Findings

Research into the biological effects of 3,6,2'-Trimethoxyflavone is still in its early stages, with most studies being conducted in vitro. The primary areas of investigation include its potential antioxidant and anti-inflammatory properties, which are common activities associated with flavonoids. The presence of methoxy (B1213986) groups is thought to modulate these activities.

The mechanism of action is believed to involve the interaction of the molecule with various cellular targets and signaling pathways. cymitquimica.com It may influence enzyme activity, bind to specific receptors, and modulate gene expression related to inflammation and cell proliferation. cymitquimica.com

Comparative studies with other trimethoxyflavone isomers are crucial for understanding the importance of the methoxy group positions. For instance, 6,2',4'-trimethoxyflavone (B600766) has been identified as a potent antagonist of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cellular responses to environmental toxins and in the regulation of inflammatory processes. medchemexpress.comsigmaaldrich.com This finding highlights how the specific arrangement of the methoxy groups can lead to distinct biological activities. Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, has shown neuroprotective effects against beta-amyloid-induced toxicity, suggesting potential relevance in neurodegenerative disease research. nih.gov

While direct and extensive research on this compound is somewhat limited, the broader investigation into methoxyflavones provides a strong rationale for its continued study. The enhanced metabolic stability and bioavailability of methoxylated flavonoids make them an attractive class of compounds for further pharmacological development. nih.gov

Conclusion

Botanical Sources and Distribution of this compound and Related Flavonoids

While this compound itself is not widely reported as a naturally occurring compound, its structural relatives, polymethoxyflavonoids (PMFs), are characteristic of the Citrus genus. nih.gov Various methoxyflavones have been isolated from the rhizomes of Kaempferia parviflora. nih.gov

The genus Centaurea, belonging to the Asteraceae family, is a rich source of flavonoids, including apigenin, luteolin, and their methoxylated derivatives like hispidulin (B1673257) and cirsimaritin. farmaciajournal.comresearchgate.net Specifically, flavonoids have been isolated from Centaurea nerimaniae, an endemic species in Turkey. farmaciajournal.com Other Centaurea species, such as Centaurea pichleri subsp. pichleri, have also been analyzed for their flavonoid content. semanticscholar.org While direct evidence of this compound in Centaurea is not explicitly documented in the provided results, the prevalence of other methoxyflavones within this genus suggests it as a potential area for future investigation.

It is important to note that some databases list 5,6,2'-Trimethoxyflavone as being reported in Casimiroa edulis. nih.gov

The distribution of flavonoid-producing plants is influenced by geographical and environmental factors. The Asteraceae family, which includes the Centaurea genus, has a global distribution, with a high concentration of species in tropical and subtropical regions such as Central America, the Mediterranean, and parts of Asia. wikipedia.org These plants are particularly abundant in arid and semi-arid climates. wikipedia.org

The phytochemical profile of a plant, including its flavonoid content, can vary depending on its geographical location. For instance, Centaurea nerimaniae is endemic to the Icel Province in south Anatolia, Turkey. farmaciajournal.com The specific environmental conditions of this region likely influence the types and quantities of flavonoids produced by the plant.

Advanced Extraction Techniques for Flavonoids

The extraction of flavonoids from plant materials is a critical first step in their study. firsthope.co.in Various techniques, ranging from traditional solvent-based methods to modern, technologically advanced approaches, are employed. researchgate.netmdpi.com

Traditional methods like maceration, percolation, and decoction are commonly used for flavonoid extraction. creative-proteomics.come3s-conferences.org

Maceration involves soaking the plant material in a solvent for an extended period, allowing the flavonoids to diffuse into the solvent. creative-proteomics.com Common solvents include ethanol (B145695), methanol (B129727), and water. creative-proteomics.com

Percolation is an improvement on maceration where the solvent is continuously passed through the plant material packed in a column, enhancing extraction efficiency. creative-proteomics.com

Decoction involves boiling the plant material, which is particularly effective for tougher plant parts like roots and bark. creative-proteomics.com

Soxhlet extraction is another conventional method that uses a specialized apparatus to continuously extract compounds from a solid material. botanyjournals.com

The choice of solvent is crucial and depends on the polarity of the target flavonoids. nih.gov Polar solvents are suitable for polar flavonoids, while non-polar flavonoids are better extracted with less polar solvents. nih.gov Ethanol and aqueous ethanol mixtures are frequently used for extracting moderately polar flavonoids. nih.gov

| Method | Description | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent for an extended period. creative-proteomics.com | Ethanol, methanol, water. creative-proteomics.com | Cost-effective, simple equipment. creative-proteomics.com | Low efficiency, time-consuming, potential for compound degradation. creative-proteomics.com |

| Percolation | Continuous passing of solvent through a column of plant material. creative-proteomics.com | Water, ethanol, methanol, and mixtures thereof. e3s-conferences.org | More efficient than maceration. creative-proteomics.com | Can be time-consuming, extract quality may vary. creative-proteomics.com |

| Decoction | Boiling plant material in a solvent. creative-proteomics.com | Primarily water. | Effective for tough plant materials. creative-proteomics.com | Not suitable for heat-sensitive compounds. |

| Soxhlet Extraction | Continuous extraction using a specialized apparatus. botanyjournals.com | Various organic solvents. | Efficient for exhaustive extraction. mdpi.com | Requires heat, not suitable for thermolabile compounds. mdpi.com |

To overcome the limitations of traditional methods, several modern extraction techniques have been developed. nih.gov These methods often offer higher efficiency, reduced extraction time, and lower solvent consumption. mdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles, which enhance the release of flavonoids from plant cells. creative-proteomics.comnih.gov The efficiency of UAE is influenced by factors such as ultrasonic power, temperature, and extraction time. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. firsthope.co.increative-proteomics.com This technique can significantly reduce extraction times to just a few minutes. creative-proteomics.com

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, typically carbon dioxide, as the solvent. creative-proteomics.com SFE offers high selectivity and can produce high-purity extracts. creative-proteomics.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures to enhance extraction efficiency. firsthope.co.inmdpi.com

| Technology | Principle | Advantages | Key Parameters to Optimize |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to induce cavitation, disrupting cell walls and enhancing solvent penetration. creative-proteomics.comnih.gov | Increased efficiency, reduced extraction time and solvent consumption. nih.gov | Ultrasonic power, temperature, extraction time, solvent type and concentration. nih.gov |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid heating of the solvent and plant material. firsthope.co.increative-proteomics.com | Very short extraction times, reduced solvent use. creative-proteomics.com | Microwave power, temperature, time, solvent choice. creative-proteomics.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the extraction solvent. creative-proteomics.com | High selectivity, solvent-free extracts, suitable for thermally sensitive compounds. creative-proteomics.com | Pressure, temperature, co-solvent addition. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Uses conventional solvents at elevated temperatures and pressures. firsthope.co.inmdpi.com | Faster than traditional methods, lower solvent consumption. firsthope.co.in | Temperature, pressure, solvent type, extraction time. mdpi.com |

Isolation and Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. frontiersin.org Therefore, isolation and purification steps are necessary to obtain pure flavonoids. frontiersin.org Chromatography is the primary method used for this purpose. researchgate.net

A variety of chromatographic techniques are employed, including:

Column Chromatography (CC) : A fundamental technique where the extract is passed through a column packed with a stationary phase like silica (B1680970) gel or polyamide powder. auctoresonline.orgphcogj.com

Thin-Layer Chromatography (TLC) : Often used for preliminary analysis and to determine the appropriate solvent system for column chromatography. auctoresonline.orgphcogj.com

High-Performance Liquid Chromatography (HPLC) : A highly efficient technique for both analytical and preparative separation of flavonoids. auctoresonline.orgnih.gov Reversed-phase columns are commonly used. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) : A newer method for isolating natural compounds. auctoresonline.org

High-Speed Counter-Current Chromatography (HSCCC) : A preparative technique that has been used to separate various flavonoids. auctoresonline.org

The choice of chromatographic method and conditions depends on the specific flavonoids being targeted. For instance, in the isolation of flavonoids from Artemisia monosperma, a combination of column chromatography and thin-layer chromatography was used for fractionation and purification. phcogj.com The final identification and structural elucidation are typically achieved through spectroscopic methods such as UV, NMR, and mass spectrometry. phcogj.com

Chromatographic Separation Methodologies

Following initial extraction, the crude extract contains a complex mixture of compounds that require further separation. Chromatography is the cornerstone of this purification process.

Column chromatography serves as a primary method for the large-scale fractionation of crude plant extracts. In a typical procedure for isolating flavonoids, the extract is first adsorbed onto a carrier like silica gel. phcogj.com This mixture is then loaded onto a column packed with the same stationary phase (e.g., silica gel 60 PF254). phcogj.comphcogj.com

The separation is achieved by eluting the column with a series of solvents, starting with a non-polar solvent and gradually increasing the polarity. phcogj.com For instance, elution might begin with chloroform, with polarity progressively increased by adding ethanol or methanol. phcogj.com Fractions are collected systematically and analyzed using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest, which are then combined for further purification. phcogj.comphcogj.com

Table 1: Example of Column Chromatography Parameters for Flavonoid Isolation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 PF254 (70-230 mesh) |

| Mobile Phase (Eluent) | Gradient system, e.g., starting with Chloroform, polarity increased with Ethanol and/or Methanol. Another example uses a Benzene (B151609): Ethyl Acetate (B1210297) (85%-75%) system. phcogj.com |

| Application | Separation of crude methanolic extract from Artemisia monosperma. phcogj.comphcogj.com |

| Monitoring | Thin Layer Chromatography (TLC) |

For finer separation and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is particularly useful for purifying fractions obtained from column chromatography and for the quality control of the final compound. nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly used, employing a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The mobile phase often consists of a mixture of methanol or acetonitrile (B52724) and water. nih.gov By precisely controlling the composition of the mobile phase and the flow rate, researchers can effectively separate compounds with very similar structures. For example, fractions from an initial separation can be subjected to RP-HPLC with a specific solvent system (e.g., 45% methanol) to isolate individual compounds. nih.gov The purity of the isolated compound, such as this compound, can be periodically reassayed using HPLC to ensure its stability and integrity.

Table 2: Typical HPLC Conditions for Flavonoid Purification

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column; COSMOSIL Cholester column. nih.gov |

| Mobile Phase | Isocratic or gradient elution with solvents like Acetonitrile (CH₃CN) or Methanol (MeOH) in water. nih.gov |

| Flow Rate | Typically in the range of 4.0 - 5.0 mL/min for semi-preparative scale. nih.gov |

| Detection | UV Detector |

| Application | Final purification of individual flavonoids from column chromatography fractions. nih.gov |

Crystallization Techniques for Purity Enhancement

Crystallization is often the final step in the purification process, designed to enhance the purity of the isolated compound. phcogj.com After a compound has been separated by chromatographic methods, it is dissolved in a suitable solvent or a mixture of solvents from which it will slowly precipitate as crystals upon cooling or solvent evaporation. phcogj.com The slow formation of a crystal lattice helps to exclude impurities, resulting in a highly purified solid compound.

The choice of solvent is critical and is determined empirically. Various organic solvent mixtures can be used to achieve crystallization of flavonoids. phcogj.com The successful growth of single crystals not only ensures maximum purity but also allows for the definitive determination of the molecule's three-dimensional structure through X-ray crystallography.

Synthetic Pathways for this compound

The synthesis of flavones, including the title compound, can be broadly categorized into classical and modern approaches, each with distinct advantages and applications.

Traditional methods for assembling the flavone (B191248) core have been foundational in flavonoid chemistry for decades. These pathways typically involve the formation of a key intermediate, such as a chalcone (B49325) or a 1,3-diketone, which then undergoes cyclization. orientjchem.org

Claisen-Schmidt Condensation: This is a cornerstone reaction for producing chalcones, which are precursors to flavones. orientjchem.orgmdpi.com The synthesis of this compound via this route would involve the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) (specifically, 2'-hydroxy-4-methoxy-α-methoxyacetophenone) with 2-methoxybenzaldehyde. The resulting 2'-hydroxychalcone (B22705) intermediate can then undergo oxidative cyclization to form the flavone ring. mdpi.compreprints.org

Baker-Venkataraman Rearrangement: This method provides a route to the 1,3-diketone intermediates necessary for cyclization. mdpi.comnih.gov The process starts with the acylation of a 2-hydroxyacetophenone (B1195853) derivative, followed by a base-catalyzed rearrangement to form the β-diketone. A subsequent acid-catalyzed cyclodehydration yields the final flavone structure. nih.gov

Allan-Robinson Reaction: This reaction involves heating an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt to directly form the flavone. biomedres.us While a classic method, it can sometimes lead to mixtures of flavones and isoflavones. biomedres.us

Kostanecki-Robinson Reaction: Similar to the Allan-Robinson reaction, this method combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its salt to produce flavonoids. mdpi.comnih.gov

Table 1: Comparison of Classical Flavone Synthesis Approaches

| Method | Key Intermediate | General Reagents | Key Features |

|---|---|---|---|

| Claisen-Schmidt Condensation | 2'-Hydroxychalcone | Substituted acetophenone, aromatic aldehyde, strong base (e.g., NaOH, KOH) | Forms chalcone precursor which is then cyclized. orientjchem.org |

| Baker-Venkataraman Rearrangement | 1,3-Diketone | 2-Hydroxyacetophenone, acylating agent, base, acid | Involves rearrangement to a diketone followed by cyclization. mdpi.comnih.gov |

| Allan-Robinson Reaction | N/A (Direct) | o-Hydroxyaryl ketone, aromatic anhydride, sodium salt of the acid | A one-pot reaction that can form flavones directly. biomedres.us |

Contemporary synthetic chemistry has introduced more efficient, versatile, and milder techniques for constructing the flavone skeleton. These methods often employ metal catalysts or novel reaction conditions to improve yields and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysis has become a powerful tool in flavone synthesis. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to link an organohalide and a boronic acid to form key C-C bonds in flavonoid precursors. mdpi.comnih.gov Another significant palladium-catalyzed method is the carbonylative annulation of 2-bromophenols with terminal alkynes, which builds the chromen-4-one ring system in a regioselective manner. orientjchem.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields in classical reactions like the Claisen-Schmidt condensation. mdpi.comresearchgate.net

Novel Catalytic Systems: Researchers have explored various catalysts to streamline flavone synthesis. These include using iodine in DMSO for oxidative cyclization of chalcones, employing heteropoly acids (HPA), or using silica-supported Lewis acids like indium chloride to facilitate the reaction. orientjchem.orgbiomedres.us One-pot syntheses using reagents like ferric chloride have also been developed for greater efficiency. orientjchem.org An effective synthesis for 3-methoxyflavones has been demonstrated via 1-(2-hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones, highlighting a pathway that proceeds under mild conditions with high yields. psu.edu

Table 2: Overview of Modern Flavone Synthesis Techniques

| Technique | Description | Example Application | Reference(s) |

|---|---|---|---|

| Palladium Catalysis | Utilizes palladium complexes to catalyze key bond-forming reactions, such as cross-coupling or carbonylation. | Regioselective carbonylative annulation of 2-bromophenols and terminal alkynes. | orientjchem.org |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling of an organohalide with a boronic acid/ester. | Synthesis of chalcones, flavones, and isoflavones. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reaction rates. | Used to enhance Claisen-Schmidt condensation yields and reduce time. | mdpi.comresearchgate.net |

| Iodine-DMSO System | A common reagent system for the oxidative cyclization of chalcones to flavones. | Oxidative coupling of 2'-allyloxy chalcone. | orientjchem.org |

Design and Synthesis of this compound Analogs

The modification of the this compound scaffold is a key strategy for exploring structure-activity relationships. tamu.edu This involves the rational design and synthesis of new derivatives, or analogs, to potentially enhance specific properties.

The core structure of this compound offers multiple sites for chemical modification. Strategies often focus on altering the number and position of substituents on the A, B, and C rings. mdpi.com For instance, a study on 5,6,7-trimethoxyflavones demonstrated that synthesizing a series of derivatives with varied substitution patterns on the B-ring, followed by selective demethylation, produced analogs with a range of biological activities. nih.gov Similar strategies can be applied to the 3,6,2'-trimethoxy scaffold, such as:

Demethylation/Hydroxylation: Selective removal of one or more methoxy (B1213986) groups to yield the corresponding hydroxyflavones.

Alkylation/Acylation: Modification of resulting hydroxyl groups to introduce new functional moieties.

Halogenation: Introduction of halogen atoms onto the aromatic rings, which can significantly alter electronic properties and bioavailability. mdpi.com

A more advanced derivatization strategy involves creating hybrid molecules where the flavone scaffold is chemically linked to another distinct chemical moiety. mdpi.com The chromone (B188151) core of flavones is recognized as a "privileged scaffold" in drug discovery, making it an attractive building block for new multi-target compounds. nih.govnih.gov Examples of this approach include:

Flavone-Triazole Hybrids: Synthesizing new compounds by chemically derivatizing the hydroxyl groups of a parent flavone with functionalized 1,2,3-triazole rings. mdpi.com

Flavone-Based Aryl-Amides: Creating amide linkages at positions on the B-ring of a trimethoxyflavone, coupling it with various acyl chlorides or aryl amines. preprints.orgresearchgate.net

Flavone-Heterocycle Hybrids: Functionalizing the flavone A or B rings with other heterocyclic systems, such as an aminophenoxy moiety, to create novel chemical entities. mdpi.com

This approach aims to combine the properties of the flavone with those of the linked molecule to create a new compound with a unique profile.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry. nih.gov While specific chemoenzymatic routes to this compound are not widely documented, the principles can be readily applied. In flavonoid synthesis, enzymes can be used for highly selective transformations that are often difficult to achieve with conventional chemical reagents. nih.gov

Potential chemoenzymatic steps could include:

Enzymatic Acylation/Deacylation: Using enzymes like lipases for the regioselective protection or deprotection of hydroxyl groups on a flavone precursor.

Stereoselective Reduction: Employing ketoreductase enzymes for the stereoselective reduction of ketones, which could be relevant in synthesizing chiral flavonoid derivatives. nih.gov

Enzyme-Catalyzed Condensation: In nature, the condensation of phenyl-propenoyl-S-CoA with malonyl-S-CoA units is an enzymatic process that initiates flavonoid biosynthesis. mdpi.comnih.gov Synthetic biology and biocatalysis aim to harness such pathways for in vitro synthesis.

The integration of enzymatic steps into a multi-step chemical synthesis can enhance efficiency, improve stereoselectivity, and align with greener chemistry principles. nih.gov

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of flavonoids. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing unambiguous evidence of the this compound structure.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise structure of this compound can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the flavone backbone and the methoxy substituents. The aromatic region would show complex splitting patterns for the protons on the A-ring (H-5, H-7, H-8) and the B-ring (H-3', H-4', H-5', H-6'). The three methoxy groups (-OCH₃) at positions C-3, C-6, and C-2' would each appear as sharp singlets, typically in the range of δ 3.8–4.0 ppm. The integration of these signals would confirm the presence of three distinct methoxy groups.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound (C₁₈H₁₆O₅), a total of 18 distinct carbon signals are expected. These signals correspond to the carbonyl carbon (C-4), carbons of the aromatic A and B rings, the heterocyclic C-ring carbons (C-2, C-3), and the three methoxy group carbons. hebmu.edu.cn The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. hebmu.edu.cn The carbonyl carbon typically resonates at a low field, while the methoxy carbons appear at a high field. The substitution pattern of flavonoids can be assessed by comparing the observed chemical shifts to those of known compounds. jst.go.jp

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound Data based on general flavonoid chemical shift ranges.

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| C-2 | 150 - 165 |

| C-3 | 135 - 145 |

| C-4 (C=O) | 175 - 185 |

| A-Ring Carbons | 90 - 165 |

| B-Ring Carbons | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the coupling networks of the protons within the A-ring and the B-ring, helping to assign their specific positions. emerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals that have attached protons.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. phcogj.com For this compound, MS analysis confirms the molecular mass and provides evidence for the arrangement of the methoxy groups. nih.gov The molecular formula C₁₈H₁₆O₅ corresponds to a molecular weight of 312.32 g/mol . cymitquimica.com

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented. The resulting fragmentation pattern is characteristic of the flavonoid structure. nih.gov For the [M+H]⁺ ion of this compound (precursor m/z 313.1071), a significant fragment is observed at m/z 298.2, which corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxylated flavonoids. nih.gov

Table 2: MS/MS Fragmentation Data for this compound Data obtained from the MS/MS spectrum of the [M+H]⁺ precursor ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss |

| 313.1071 | 313.2 | - |

| 313.1071 | 298.2 | •CH₃ (Methyl radical) |

| 313.1071 | 148.1 | C₁₀H₉O₃ (Fragment from cleavage) |

| Source: PubChem CID 45933949 nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. chem-agilent.comnih.gov The calculated exact mass for the molecular formula of this compound, C₁₈H₁₆O₅, is 312.09977361 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence. chem-agilent.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of flavonoids like this compound. In MS/MS analysis, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides valuable information about the molecule's structure, including the location of substituents on the flavone backbone.

For this compound, the precursor ion [M+H]⁺ has a measured mass-to-charge ratio (m/z) of 313.1071. nih.gov Upon fragmentation, characteristic product ions are observed. Key fragmentation transitions that can be monitored for quantification include m/z 312→297 (quantifier) and 312→282 (qualifier). High-resolution electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight with high accuracy, with an observed m/z of 312.3166.

Analysis of the MS/MS spectrum reveals a pattern of neutral losses, primarily of methyl radicals (•CH₃) and carbon monoxide (CO) from the precursor ion. The fragmentation pattern is crucial for distinguishing between isomeric trimethoxyflavones. For instance, the MS/MS spectrum of the related compound 2',3',6-Trimethoxyflavone shows a precursor ion at m/z 313.1071 and a base peak that varies with collision energy, being m/z 313 at lower energies and m/z 151 at higher energies. massbank.eu This highlights the importance of standardized MS/MS conditions for reproducible fragmentation and reliable structural assignment.

Table 1: Tandem Mass Spectrometry Data for this compound and a Related Isomer

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrumentation | Collision Energy |

|---|---|---|---|---|

| This compound | 313.1071 nih.gov | 313.2 (Top Peak), 298.2 (2nd Highest), 148.1 (3rd Highest) nih.gov | Ion Trap (IT) nih.gov | Not specified nih.gov |

| 2',3',6-Trimethoxyflavone | 313.1071 massbank.eu | Base peak: 313 (at 20 eV), 151 (at 40 eV) massbank.eu | LC-ESI-QTOF massbank.eu | 20 eV and 40 eV massbank.eu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the C=O (carbonyl) group of the γ-pyrone ring, C=C bonds of the aromatic rings, and C-O ether linkages of the methoxy groups. The spectrum for this compound has been recorded using an Attenuated Total Reflectance (ATR) technique with a Bio-Rad FTS instrument. nih.gov While specific peak assignments are not detailed in the provided information, the spectrum serves as a fingerprint for the compound's identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the conjugated system of the flavone backbone. The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax). Reported λmax values are approximately 226, 271, and 334 nm, which are indicative of the electronic transitions within the chromophoric system. The position and intensity of these bands are influenced by the substitution pattern of the flavone core.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features/Data | Instrumentation |

|---|---|---|

| Infrared (IR) Spectroscopy | ATR-Neat spectrum available nih.gov | Bio-Rad FTS nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax at 226, 271, 334 nm | Not specified |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides information about molecular vibrations. nih.gov It can be used to obtain a chemical fingerprint of a substance. For this compound, an FT-Raman spectrum has been acquired, providing another layer of structural confirmation. nih.gov The technique is valuable for identifying specific vibrational modes within the molecule, complementing the data obtained from IR spectroscopy.

Chromatographic Analytical Methodologies for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. It offers high resolution and sensitivity for the separation of complex mixtures. The purity of this compound is often assessed by HPLC, with some commercial sources specifying a purity of ≥98%. sigmaaldrich.com

Method Development and Validation

The development and validation of an HPLC method are critical to ensure accurate and reliable quantification. A typical HPLC method for flavonoids involves a reversed-phase column, such as a C18 or C8 column. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.

Method validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC method for similar compounds might establish a linear range of 1–100 ng/mL with a high correlation coefficient (R² > 0.99). Accuracy is often evaluated through recovery studies, with acceptable ranges typically between 85–115%, and precision is assessed by the relative standard deviation (RSD), which should generally be less than 15%.

Detection Methods (e.g., UV-DAD, MS)

UV-Diode Array Detection (DAD): HPLC coupled with a UV-Diode Array Detector (DAD) is a common setup for the analysis of flavonoids. researchgate.net The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is advantageous for identifying and quantifying compounds based on their specific UV-Vis spectra. The characteristic λmax values of this compound can be used for its selective detection.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective detection method. ekb.eg HPLC-MS allows for the determination of the molecular weight of the eluting compounds and, with tandem MS (HPLC-MS/MS), provides structural information through fragmentation patterns. nih.gov This is particularly useful for the unambiguous identification of this compound in complex matrices. The use of an ESI source is common for the ionization of flavonoids in HPLC-MS analysis. ekb.eg

Table 3: HPLC Method Parameters for Flavonoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 2.1 × 50 mm, 1.7 µm) or C8 nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile or methanol |

| Detection | UV-DAD, MS, MS/MS nih.govresearchgate.net |

| Purity Assay | ≥98% (HPLC) sigmaaldrich.com |

Gas Chromatography (GC) Considerations (if applicable to derivatized forms)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, flavonoids, including this compound, are generally polar and non-volatile, making them unsuitable for direct GC analysis. nih.gov To overcome this limitation, derivatization is a mandatory prerequisite. This process involves chemically modifying the flavonoid to increase its volatility and thermal stability. researchgate.netjfda-online.com

Common derivatization techniques for flavonoids include silylation and methylation. Silylation, for instance, involves replacing the active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.govsigmaaldrich.com Methylation can also be used to derivatize any remaining free hydroxyl groups. researchgate.net

Once derivatized, this compound can be analyzed by GC, often coupled with a mass spectrometry (MS) detector. The resulting gas chromatogram would provide the retention time of the derivatized compound, which is a characteristic feature under specific chromatographic conditions. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a specific fragmentation pattern that can confirm the structure.

Table 1: Common Derivatizing Agents for GC Analysis of Flavonoids

| Derivatizing Agent | Abbreviation | Target Functional Groups | Derivative Formed | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ether/ester | youtube.comnih.gov |

| Trimethylchlorosilane | TMCS | Hydroxyl (-OH) (as a catalyst) | Trimethylsilyl (TMS) ether | nih.gov |

| Trimethylsulfonium hydroxide | TMSH | Hydroxyl (-OH), Carboxyl (-COOH) | Methyl ether/ester | researchgate.net |

Thin Layer Chromatography (TLC) for Screening and Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for the qualitative analysis of flavonoids. chromatographyonline.com It is particularly valuable for screening plant extracts for the presence of specific compounds, monitoring the progress of chemical reactions, and for the preliminary identification of substances. mdpi.comnih.gov

For the analysis of this compound, a silica gel plate typically serves as the stationary phase due to the polar nature of flavonoids. nih.govnih.gov The mobile phase, or eluent, is a crucial parameter that determines the separation of the components. A variety of solvent systems can be employed, and the polarity of the mobile phase is adjusted to achieve optimal separation. For methoxyflavones, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate or acetone (B3395972) are common. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the spots on the TLC plate are visualized. Since this compound contains a chromophore, it can often be detected under UV light (typically at 254 nm or 366 nm) as a dark or fluorescent spot. nih.govui.ac.id Specific spray reagents can also be used for visualization, which react with flavonoids to produce colored spots. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system.

Table 2: Typical TLC Systems for Flavonoid Analysis

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Reference |

| Silica Gel 60 F254 | Ethyl acetate : Formic acid : Water (8:1:1) | UV light (254/366 nm), Natural Products (NP) reagent | |

| Silica Gel G60 F254 | Ethyl acetate : Ethyl-methyl-ketone : Formic acid : Water (50:30:10:10) | UV light (254 nm), NP/PEG reagent | nih.gov |

| Reversed-phase (RP-18) | Water : Acetonitrile (various ratios) with or without Trifluoroacetic acid (TFA) | UV light | uw.edu.pl |

| Silica Gel 60 F254 | Ethyl acetate : Acetone (4:1) | UV light, Anisaldehyde-sulfuric acid reagent | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While a crystal structure for this compound is not publicly available, studies on other methoxyflavones have revealed important conformational features. For instance, the crystal structure of 6-methoxyflavone (B191845) has been determined, providing data on its space group and unit cell dimensions. nih.gov Similarly, the crystal structure of 3-O-methylquercetin, a related methoxyflavonoid, showed a non-planar conformation with a significant dihedral angle between the pyran and phenyl rings. acs.org Such studies demonstrate that intermolecular interactions, like hydrogen bonding and crystal packing forces, can significantly influence the conformation of flavones. researchgate.net

An X-ray crystallographic analysis of this compound would definitively resolve the spatial arrangement of its three methoxy groups and the dihedral angle between the B-ring and the chromone core. This information is invaluable for structure-activity relationship studies and for understanding its interaction with biological targets.

Table 3: Crystallographic Data for Related Methoxyflavones

| Compound | Formula | Crystal System | Space Group | Key Conformational Feature | Reference |

| 6-Methoxyflavone | C16H12O3 | Orthorhombic | P b c a | Data available for unit cell dimensions | nih.gov |

| 3-O-Methylquercetin | C16H12O7 | Monoclinic | P21/c | Non-planar conformation, dihedral angle of 18.02° between pyran and phenyl rings | acs.org |

| 5-Methoxyflavone | C16H12O3 | - | - | Methoxy group not involved in hydrogen bonding | researchgate.net |

Pharmacological Potential: in Vitro and in Silico Investigations of 3,6,2 Trimethoxyflavone

In Vitro Antioxidant Properties and Mechanisms

The antioxidant potential of flavonoids is a key area of research, with various in vitro assays employed to elucidate their mechanisms of action.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Direct experimental data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for 3,6,2'-Trimethoxyflavone are not extensively documented in publicly available research. However, general findings for structurally related flavonoids provide some insight.

Studies on other flavonoids suggest that the presence of hydroxyl groups is often crucial for potent free-radical scavenging activity. Fully methoxylated flavones, such as this compound which lacks free hydroxyl groups, may exhibit weaker activity in these assays compared to their hydroxylated counterparts. Any observed antioxidant effect might be attributed to the increased lipid solubility conferred by the methoxy (B1213986) groups, allowing for better interaction with cellular membranes where lipid peroxidation occurs.

Table 1: Comparative Antioxidant Activity of Related Flavonoids

| Compound | Assay | Antioxidant Activity | Reference |

| Hydroxylated Flavonoids | DPPH, ABTS | Generally potent free radical scavengers | |

| Methoxylated Flavonoids | DPPH, ABTS | Generally weaker free radical scavengers than hydroxylated analogs |

This table provides a generalized comparison based on the available literature for classes of flavonoids and is not specific to this compound.

Inhibition of Reactive Oxygen Species (ROS) Generation in Cellular Models

There is a lack of specific studies investigating the direct effect of this compound on the inhibition of reactive oxygen species (ROS) generation in cellular models. However, research on other trimethoxyflavone isomers offers a potential parallel. For instance, 3,5,7-Trimethoxyflavone (B1676842) has been shown to mitigate oxidative stress in human dermal fibroblasts by modulating ROS pathways. This suggests that flavonoids with similar methoxy substitutions may possess the capacity to influence cellular redox environments, although the specific activity of this compound remains to be elucidated. The mechanism of action for such compounds can involve the modulation of enzymes responsible for ROS production, such as NADPH oxidases. nih.govnih.gov

Computational Chemistry Approaches to Antioxidant Activity Prediction (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to predict the antioxidant activity of molecules by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov These calculations help to understand the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govmdpi.com

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory properties of flavonoids are another significant area of investigation, with studies focusing on their ability to modulate key inflammatory pathways.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8)

Specific data on the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) by this compound is limited. However, studies on structurally related trimethoxyflavones have demonstrated anti-inflammatory effects. For example, 6,2',4'-Trimethoxyflavone (B600766) has been reported to inhibit the production of TNF-α in THP-1 cells with an IC50 of 2.38 μM. medchemexpress.com Furthermore, 4'-bromo-5,6,7-trimethoxyflavone has been shown to reduce the release of TNF-α and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov These findings suggest that trimethoxyflavones as a class may possess the ability to modulate cytokine production, although the specific efficacy of this compound requires direct investigation.

Table 2: Inhibitory Effects of a Related Trimethoxyflavone on Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 / Effect | Reference |

| 6,2',4'-Trimethoxyflavone | THP-1 | - | TNF-α | 2.38 μM | medchemexpress.com |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | LPS | TNF-α, IL-6 | Concentration-dependent reduction | nih.gov |

Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS)

There is a scarcity of direct evidence on the inhibitory effects of this compound on the inflammatory mediators Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). However, the anti-inflammatory activity of other flavonoids is often linked to the downregulation of these enzymes. For instance, studies on 4'-bromo-5,6,7-trimethoxyflavone have shown that it can concentration-dependently reduce the LPS-induced expression of both iNOS and COX-2 at the protein and mRNA levels. nih.gov Similarly, other novel triterpenoids and flavokawain A have demonstrated the ability to suppress the formation of iNOS and COX-2 in macrophage cell lines. nih.govnih.gov These findings highlight a potential mechanism for the anti-inflammatory effects of flavonoids, which may also be relevant for this compound, pending specific experimental validation.

Cellular Signaling Pathway Modulation in Inflammation Models

The anti-inflammatory potential of trimethoxyflavones is linked to their ability to interfere with key inflammatory signaling pathways. While direct studies on this compound are limited, research on its isomers provides significant insights into the potential mechanisms.

One such related compound, 5,6,7-trimethoxyflavone (TMF) , has been shown to dose-dependently inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This inhibition occurs at the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, TMF suppresses the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov The underlying mechanism for these effects involves the suppression of the transcriptional activity and nuclear translocation of critical transcription factors like nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3). nih.gov

Another isomer, 6,2',4'-trimethoxyflavone , demonstrated inhibitory activity on TNF-α production in both LPS-activated THP-1 human monocytic cells and B16-F10 melanoma cells. medchemexpress.com Similarly, 3,5,7-trimethoxyflavone can inhibit the TNF-α-induced expression and secretion of matrix metalloproteinase-1 (MMP-1). medchemexpress.com These findings collectively suggest that trimethoxyflavones, likely including this compound, may exert anti-inflammatory effects by targeting crucial nodes in cellular inflammation signaling cascades, such as those governed by NF-κB and pro-inflammatory cytokines. cymitquimica.comnih.gov

In Vitro Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

Flavonoids are widely investigated for their potential anticancer activities, which are often attributed to their ability to inhibit cell proliferation and induce apoptosis, or programmed cell death. cymitquimica.com It is suggested that this compound may modulate signaling pathways involved in cell proliferation and apoptosis. cymitquimica.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. While specific MTT assay data for this compound is not detailed in the available literature, studies on analogous compounds highlight the antiproliferative potential of this flavonoid class.

For instance, a series of synthesized 5,6,7-trimethoxyflavone derivatives were evaluated for their in vitro anti-proliferative activity against a panel of four human cancer cell lines. The results, determined by the CellTiter-Glo (CTG) assay, which also measures cell viability, showed that most of the compounds exhibited moderate to high anti-proliferative activities.

Table 1: In Vitro Antiproliferative Activity of a Related Trimethoxyflavone

| Compound | Cell Line | Assay | Reported Activity | Source |

|---|---|---|---|---|

| 5,6,7-trimethoxyflavone derivatives | Aspc-1 (pancreatic), HCT-116 (colon), HepG-2 (liver), SUN-5 (gastric) | CTG Assay | Most compounds showed moderate to high anti-proliferative activity. | hmdb.ca |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In cancer research, it is instrumental in quantifying apoptosis and determining the distribution of cells throughout the different phases of the cell cycle. Apoptosis can be detected by staining for markers such as phosphatidylserine (B164497) (PS) externalization on the cell membrane (using Annexin V) or for the activity of executioner caspases. nih.gov Analysis of the cell cycle via DNA content staining can reveal cell cycle arrest at specific phases (G1, S, G2/M) or an increase in the sub-G1 population, which is indicative of apoptotic DNA fragmentation.

Studies involving other flavonoids have effectively used this method. For example, in Burkholderia pseudomallei-infected macrophages, flow cytometry using an Apotracker dye (which detects PS externalization) combined with a viability dye was used to differentiate between apoptotic and necrotic cell death. nih.gov While specific flow cytometry studies focused on this compound are not available, this methodology remains a critical tool for investigating the detailed mechanisms of how this and related compounds may induce cancer cell death.

Apoptosis is a tightly regulated process involving two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program. Key molecular markers provide evidence of apoptosis induction.

Research on related polymethoxylated flavones indicates that their pro-apoptotic activity involves the modulation of these key markers. The intrinsic pathway is largely regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A shift in the Bax/Bcl-2 ratio in favor of Bax is a hallmark of apoptosis induction. For example, the related compound 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone was found to protect neuronal cells from toxicity by interfering with cell signaling pathways involving stress-activated protein kinases. nih.gov

The activation of caspases is another critical indicator. The extrinsic pathway typically activates caspase-8, while the intrinsic pathway activates caspase-9, both of which lead to the activation of the executioner caspase-3. nih.gov In some contexts, flavonoids have been shown to induce apoptosis through the activation of Ca²⁺-dependent proteases like µ-calpain and caspase-12.

Aryl Hydrocarbon Receptor (AHR) Antagonism and Gene Induction Repression (where applicable to related trimethoxyflavones)

The Aryl Hydrocarbon Receptor (AHR) is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immunity, and cell proliferation. nih.govmdpi.com While historically linked to mediating the toxic effects of pollutants, the AHR is now recognized as a potential therapeutic target in cancer and inflammatory diseases. nih.govmdpi.com

Extensive research has identified the related compound 6,2',4'-trimethoxyflavone as a potent and selective AHR antagonist. medchemexpress.comnih.govnih.govsigmaaldrich.com It functions by competing with AHR agonists, such as the environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and the polycyclic aromatic hydrocarbon benzo[a]pyrene (B130552) (B[a]P). nih.govnih.gov By binding to the receptor, 6,2',4'-trimethoxyflavone effectively inhibits the AHR-mediated transcription of its target genes, including Cytochrome P450 1A1 (CYP1A1). nih.govnih.govsigmaaldrich.com

A key feature of 6,2',4'-trimethoxyflavone is that it acts as a pure antagonist, meaning it does not exhibit any partial agonist activity, a drawback seen with some other AHR antagonists. nih.govnih.gov This antagonistic action is observed across different cell types and species, highlighting its potential as a reliable tool for studying AHR biology and as a potential therapeutic agent. nih.govsigmaaldrich.com

Table 2: Aryl Hydrocarbon Receptor (AHR) Antagonism by 6,2',4'-Trimethoxyflavone

| Compound | Target | Mechanism of Action | Key Findings | Source |

|---|---|---|---|---|

| 6,2',4'-Trimethoxyflavone | Aryl Hydrocarbon Receptor (AHR) | Competitive antagonist | - Represses AHR-mediated gene induction (e.g., CYP1A1).

| medchemexpress.comnih.govnih.govsigmaaldrich.com |

Enzyme Inhibitory Activities

The biological effects of flavonoids are often linked to their ability to inhibit the activity of various enzymes. cymitquimica.com The interaction of this compound with specific enzymes may underlie its potential antioxidant and anti-inflammatory properties. cymitquimica.com While a detailed enzymatic inhibition profile for this compound is not fully elucidated, studies on its isomers have revealed significant inhibitory activities against several key enzymes implicated in disease.

For example, 5,6,7-trimethoxyflavone has been shown to inhibit COX-2, a central enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. nih.gov The related compound 3,5,7-trimethoxyflavone was found to inhibit the expression and secretion of MMP-1, an enzyme that degrades collagen and contributes to tissue damage in inflammatory conditions and cancer metastasis. medchemexpress.com Furthermore, 5,6,2'-trimethoxyflavone is suggested to have inhibitory effects on cytochrome P450 enzymes, which are involved in the metabolism of a wide range of substances. biosynth.com

Table 3: Enzyme Inhibitory Activities of Related Trimethoxyflavones

| Trimethoxyflavone Isomer | Enzyme Target | Reported Effect | Source |

|---|---|---|---|

| 5,6,7-Trimethoxyflavone | Cyclooxygenase-2 (COX-2) | Inhibition of protein and mRNA expression | nih.gov |

| 3,5,7-Trimethoxyflavone | Matrix Metalloproteinase-1 (MMP-1) | Inhibition of TNF-α-induced expression and secretion | medchemexpress.com |

| 5,6,2'-Trimethoxyflavone | Cytochrome P450 (CYP) | Potential inhibitory effects | biosynth.com |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory processes. nih.gov Consequently, their inhibition is a key area of interest in the development of anti-inflammatory agents. nih.govnih.gov While direct studies on the inhibitory effects of this compound on LOX enzymes are not extensively documented in the available literature, research on structurally related polymethoxylated flavonoids (PMFs) provides valuable insights.

For instance, a study on various PMFs isolated from orange peel demonstrated their inhibitory activity against soybean 15-lipoxygenase (15-sLOX). nih.gov Notably, 3,5,6,7,3',4'-hexamethoxyflavone was identified as a potent inhibitor with an IC50 value of 49 ± 5 μM. nih.gov Other related compounds like sinensetin, nobiletin, and tangeretin (B192479) also showed inhibitory activity against 15-sLOX. nih.gov Another study investigating a series of synthesized methoxyflavones found that one derivative, F5, exhibited the best 5-LOX inhibitory activity among the tested compounds, with a 33.65 ± 4.74% inhibition, although this was less potent than the reference drug zileuton (B1683628) (90.81 ± 0.19%). nih.gov

The general structure-activity relationship for flavonoid inhibition of LOX suggests that features such as a catechol arrangement in the B-ring and a 2,3-double bond in the C-ring can enhance inhibitory potency. researchgate.net Although this compound possesses the core flavone (B191248) structure, the absence of hydroxyl groups and the specific positioning of its three methoxy groups would influence its binding and inhibitory capacity against LOX enzymes. Further empirical studies are required to determine the specific IC50 values and the precise mechanism of interaction for this compound with different LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX.

Table 1: Inhibitory Activity of Selected Polymethoxyflavones on 15-Lipoxygenase

| Compound | Enzyme Source | IC50 (μM) |

|---|---|---|

| 3,5,6,7,3',4'-Hexamethoxyflavone | Soybean 15-LOX | 49 ± 5 |

| Sinensetin | Soybean 15-LOX | 74 (approx.) |

| Nobiletin | Soybean 15-LOX | 86 (approx.) |

| Quercetin (B1663063) (Reference) | Soybean 15-LOX | 68 ± 5 |

Data sourced from studies on polymethoxyflavones from orange peel. nih.gov

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases essential for the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. Flavonoids are known to interact with these enzymes, acting as either inhibitors or inducers, which can lead to significant food-drug interactions.

The metabolism of methoxyflavones is primarily carried out by CYP enzymes through reactions like O-demethylation. Research on 2'-methoxyflavone, a compound structurally similar to this compound, shows that it is preferentially O-demethylated by human liver P450 enzymes to form hydroxylated flavones. Specific isoforms like CYP1B1.1, CYP1B1.3, and CYP2B6 have been identified as being highly active in the metabolism of 2'-methoxyflavone. researchgate.net Conversely, CYP2A6 was found to play no significant role in the 2'-hydroxylation of flavone, suggesting a degree of selectivity among CYP isoforms.

Given that this compound possesses a 2'-methoxy group, it is plausible that it also serves as a substrate for and a modulator of various CYP450 enzymes. The methoxy groups at the 3 and 6 positions would further influence its interaction with the active sites of these enzymes. For example, studies on other flavonoids have shown that they can act as reversible or irreversible inhibitors of different CYP isoforms, including CYP1A2, CYP2A6, and CYP2C8. researchgate.net However, specific studies detailing the inhibitory concentrations (IC50) or the precise modulatory effects of this compound on individual cytochrome P450 enzymes are not yet available.

Other Enzyme Inhibition Profiles

Beyond lipoxygenases and cytochrome P450, the pharmacological potential of this compound may extend to other enzyme systems. While direct evidence for this compound is limited, studies on its isomers and other polymethoxyflavones have revealed a range of enzyme-inhibiting activities.

One related compound, 2',4',7-trimethoxyflavone, was found to be a potent inhibitor of prostaglandin E2 (PGE2) production in vitro, with an IC50 of 0.48 μM. nih.gov Its mechanism of action was determined to be the inhibition of phospholipase A2 (PLA2), with IC50 values of 70.5 μM and 70.4 μM against secretory PLA2-IIA and cytosolic PLA2, respectively. nih.gov Another isomer, 6,2',4'-trimethoxyflavone, has been identified as a selective aryl hydrocarbon receptor (AHR) antagonist, which in turn inhibits the expression of AHR-mediated targets like CYP1A1. sigmaaldrich.com

Furthermore, investigations into other polymethoxyflavones have shown inhibition of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. researchgate.net For instance, 5-hydroxy-7,4'-dimethoxyflavone was found to be the most potent inhibitor in one study, with an IC50 of 20 μM. researchgate.net Additionally, 3,5,7-trimethoxyflavone has been shown to inhibit the expression and secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in skin aging and damage. medchemexpress.com These findings suggest that this compound may also exhibit inhibitory activity against a variety of enzymes, a hypothesis that warrants further specific investigation.

Table 2: Inhibitory Activity of Related Trimethoxyflavone Isomers on Various Enzymes

| Compound | Enzyme/Receptor Target | Reported Activity (IC50) |

|---|---|---|

| 2',4',7-Trimethoxyflavone | Phospholipase A2-IIA | 70.5 μM |

| 2',4',7-Trimethoxyflavone | Phospholipase A2 (cytosolic) | 70.4 μM |

| 6,2',4'-Trimethoxyflavone | Aryl Hydrocarbon Receptor (AHR) | Antagonist |

| 5-Hydroxy-7,4'-dimethoxyflavone | Steroid 5α-Reductase | 20 μM |

| 3,5,7-Trimethoxyflavone | Matrix Metalloproteinase-1 (MMP-1) | Inhibits expression/secretion |

Data compiled from various studies on trimethoxyflavone isomers and related compounds. nih.govsigmaaldrich.comresearchgate.netmedchemexpress.com

Molecular and Cellular Mechanisms of Action of 3,6,2 Trimethoxyflavone

Interaction with Molecular Targets and Signaling Pathways

The interaction of a compound with specific molecular targets is fundamental to its mechanism of action. For flavonoids, these targets often include enzymes like kinases, nuclear receptors, and other proteins, which in turn modulates various signaling pathways.

Kinase Inhibition Profiles and Downstream Effects

Kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis. Many flavonoids are known to be kinase inhibitors. For instance, some flavonoids can modulate the PI3K/AKT/mTOR and MAPK signaling pathways, which are often dysregulated in diseases like cancer. mdpi.commdpi.com

However, a review of the current scientific literature reveals a lack of specific studies investigating the kinase inhibition profile of 3,6,2'-Trimethoxyflavone . There are no available data detailing its specific kinase targets or the downstream effects of such potential interactions.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ / Inhibition Data | Downstream Effects |

| Data not available | Data not available | Data not available |

Nuclear Receptor Modulation (e.g., AhR)

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell growth. nih.govnih.gov Several flavonoids are known to interact with AhR.

Notably, the isomer 6,2',4'-Trimethoxyflavone (B600766) has been identified and characterized as a potent and selective AhR antagonist. nih.govnih.govsigmaaldrich.commedchemexpress.com It competitively inhibits the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby blocking the transactivation of AhR target genes such as CYP1A1. nih.govmedchemexpress.com Unlike other antagonists, it displays no partial agonist activity, making it a valuable research tool. nih.gov

Despite the detailed investigation of its isomer, there are currently no specific studies available that describe the modulation of AhR or any other nuclear receptor by This compound . Whether it acts as an agonist, antagonist, or has no effect on this receptor remains to be determined.

Table 2: Nuclear Receptor Modulation by this compound

| Nuclear Receptor | Type of Modulation | Target Gene Regulation |

| Aryl hydrocarbon Receptor (AhR) | Data not available | Data not available |

| Other Nuclear Receptors | Data not available | Data not available |

Protein-Ligand Binding Studies (e.g., Serum Albumins)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the blood plasma. The binding of a compound to serum albumin is a critical parameter, affecting its distribution, metabolism, and bioavailability.

While studies on related compounds exist, such as the investigation of 5-hydroxy-3',4',7-trimethoxyflavone's binding to BSA nih.gov, there is a lack of published research on the specific interaction between This compound and serum albumins. Consequently, its binding affinity, the forces governing the interaction, and the specific binding site on albumin proteins are unknown.

Fluorescence quenching is a common spectroscopic technique used to study the binding of ligands to proteins like serum albumin. nih.gov The intrinsic fluorescence of tryptophan residues in the protein can be quenched upon ligand binding, and the analysis of this quenching can provide quantitative data on the binding affinity and mechanism. nih.gov

No studies utilizing fluorescence quenching or other spectroscopic techniques to analyze the binding of This compound to serum albumins have been reported in the scientific literature.

Table 3: Spectroscopic Data for this compound Binding to Serum Albumin

| Spectroscopic Method | Protein | Binding Constant (Kₐ) | Quenching Mechanism |

| Fluorescence Quenching | HSA/BSA | Data not available | Data not available |

| UV-Vis Absorbance | HSA/BSA | Data not available | N/A |

| Circular Dichroism | HSA/BSA | Data not available | N/A |

Molecular docking and dynamics simulations are computational methods used to predict and analyze the interaction between a ligand and a protein at the molecular level. nih.gov These studies can reveal the preferred binding site, the specific amino acid residues involved in the interaction, and the stability of the protein-ligand complex. nih.gov

As no experimental binding data exists for This compound with serum albumins, no corresponding molecular docking or dynamics simulation studies have been published.

Table 4: Molecular Docking and Dynamics Simulation Data for this compound

| Target Protein | Predicted Binding Site | Key Interacting Residues | Binding Energy (kcal/mol) |

| Serum Albumin | Data not available | Data not available | Data not available |

Cellular Pathway Modulation

The biological activity of a compound is ultimately determined by its ability to modulate cellular signaling pathways. Flavonoids as a class are known to influence numerous pathways, including those involved in apoptosis (e.g., PI3K/AKT, MAPK), cell cycle control, and inflammation (e.g., NF-κB). mdpi.commdpi.com For example, the related compound 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone has been shown to protect neuronal cells by inhibiting the Aβ-induced phosphorylation of SAPK/JNK and ERK 1/2, which are part of the MAPK pathway. nih.gov

However, specific research detailing which, if any, cellular pathways are modulated by This compound is currently unavailable. General statements from suppliers suggest it may modulate pathways involved in inflammation or cancer, but these claims are not substantiated by specific, peer-reviewed data. cymitquimica.com

Apoptosis Pathway Activation (Intrinsic and Extrinsic Pathways)

Apoptosis, or programmed cell death, is a critical physiological process for removing damaged or unwanted cells, and its dysregulation is a hallmark of diseases like cancer. This process is primarily executed through two major signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by intracellular stresses, leading to the release of mitochondrial proteins like cytochrome c, which culminates in the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.

Flavonoids, a broad class of plant-derived compounds, are known to modulate these apoptotic pathways. While this compound is recognized for its potential to modulate signaling pathways involved in apoptosis, detailed research specifying its precise role in activating the intrinsic and extrinsic pathways is limited. General studies on polymethoxyflavones (PMFs) suggest that their apoptotic activity can be influenced by their chemical structure; however, specific investigations into the direct interactions of this compound with key apoptotic proteins like those in the Bcl-2 family or death receptors are not extensively documented in the available scientific literature.

Regulation of Gene Expression (e.g., CYP1A1, inflammatory genes)

The regulation of gene expression is a fundamental mechanism by which cells control their function and respond to environmental cues. This compound has the potential to influence various cellular processes by altering the expression of specific genes. cymitquimica.com Key targets for flavonoids often include genes involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1), and genes that mediate inflammation.

The expression of CYP1A1 is primarily controlled by the aryl hydrocarbon receptor (AHR), a transcription factor that can be modulated by various small molecules. sigmaaldrich.com For instance, the related compound 6,2',4'-trimethoxyflavone acts as an AHR antagonist, thereby inhibiting the expression of its target genes like CYP1A1. sigmaaldrich.com While this compound is investigated for its biological activities, specific studies detailing its effect on CYP1A1 gene expression are not widely available.

Similarly, the expression of inflammatory genes, such as those encoding cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), is often regulated by transcription factors like NF-κB. Many flavonoids are known to possess anti-inflammatory properties by inhibiting the NF-κB pathway. nih.gov Although this compound is studied for its potential anti-inflammatory effects, the specific molecular details of how it regulates the expression of inflammatory genes have yet to be thoroughly elucidated.

Modulation of Cellular Homeostasis Mechanisms

Cellular homeostasis involves a complex network of regulatory mechanisms that maintain a stable internal environment within the cell, essential for its survival and proper function. Disruption of homeostasis can lead to cellular stress, such as endoplasmic reticulum (ER) stress, and is implicated in various diseases.

Mechanistic Studies on Oxidative Stress Inhibition (e.g., radical scavenging pathways)